2-Furanpropanamine, N-phenyl-
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Overview
Description
2-Furanpropanamine, N-phenyl- is an organic compound that belongs to the class of amines It features a furan ring attached to a propanamine chain, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanpropanamine, N-phenyl- typically involves the reaction of furan derivatives with amines under specific conditions. One common method is the reductive amination of furan-2-carbaldehyde with N-phenylpropanamine. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Furanpropanamine, N-phenyl- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Furanpropanamine, N-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Furanpropanamine, N-phenyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the furan and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylamine (Aniline): A primary amine with a phenyl group, used in the production of dyes and polymers.
Furan-2-carbaldehyde: A furan derivative used as an intermediate in organic synthesis.
N-Phenylpropanamine: A secondary amine with a phenyl group, used in the synthesis of pharmaceuticals.
Uniqueness
2-Furanpropanamine, N-phenyl- is unique due to the combination of its furan ring, propanamine chain, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
57696-75-0 |
---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propyl]aniline |
InChI |
InChI=1S/C13H15NO/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11,14H,4,8,10H2 |
InChI Key |
GEUJXIVBKSJMDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC2=CC=CO2 |
Origin of Product |
United States |
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